molecular formula C18H23N5O B3014677 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2320221-16-5

4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B3014677
CAS No.: 2320221-16-5
M. Wt: 325.416
InChI Key: NYEUIRZEYRTBPD-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine is a chemical compound with the molecular formula C18H23N5O and a molecular weight of 325.416 g/mol. This compound features a pyrimidine ring substituted with a cyclopropyl group and a methoxy group linked to a piperidine ring, which is further substituted with a methylpyrazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction employs palladium catalysts and organoboron reagents to achieve the desired coupling.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine moiety, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted pyrimidine or piperidine derivatives.

Scientific Research Applications

4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in manufacturing processes to improve product quality and efficiency.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a metabolic pathway, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine include other pyrimidine derivatives with various substitutions, such as:

  • 4-Cyclopropyl-6-((1-(2-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine
  • 4-Cyclopropyl-6-((1-(4-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-18(20-7-6-19-13)23-8-4-14(5-9-23)11-24-17-10-16(15-2-3-15)21-12-22-17/h6-7,10,12,14-15H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEUIRZEYRTBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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